molecular formula C9H11NO3 B13630662 4-(2-Hydroxypropan-2-YL)picolinic acid

4-(2-Hydroxypropan-2-YL)picolinic acid

Cat. No.: B13630662
M. Wt: 181.19 g/mol
InChI Key: GZLPANPPXPXHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxypropan-2-yl)picolinic acid (CAS 1415985-94-2) is a high-purity chemical compound supplied for research and further manufacturing applications. With a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol, this picolinic acid derivative is characterized by its high purity, typically ≥98% . This compound belongs to the class of pyridine carboxylic acids, which are privileged scaffolds in modern medicinal chemistry due to their ability to facilitate π-π stacking and hydrogen bond interactions with biological targets . The pyridine ring, being electron-deficient, and the carboxylic acid group, which can coordinate with metal ions, make this family of compounds highly versatile for the design of enzyme inhibitors and therapeutic agents . Numerous FDA-approved drugs are derived from pyridine carboxylic acid isomers, underscoring their significant value in drug discovery . Picolinic acid itself is a metabolite in the kynurenine pathway and has been studied for its immunomodulatory properties and ability to chelate metal ions such as iron and copper . As a building block, this compound is used in further chemical synthesis and is a key intermediate in the development of novel pharmaceutical compounds. Researchers utilize this compound in the exploration of new therapeutic agents, leveraging its potential in creating potent enzyme inhibitors with nanomolar potency . Handling and Safety: This product is classified with the signal word "Warning" according to GHS standards. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to recommended precautionary statements, which include wearing protective gloves and eye/face protection and using only in a well-ventilated area . Disclaimer: This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, and it is strictly not for human use.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-9(2,13)6-3-4-10-7(5-6)8(11)12/h3-5,13H,1-2H3,(H,11,12)

InChI Key

GZLPANPPXPXHDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NC=C1)C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 2 Hydroxypropan 2 Yl Picolinic Acid

Established Synthetic Pathways for Picolinic Acid Derivatives

The synthesis of picolinic acid and its derivatives is a well-established field in organic chemistry, utilizing a variety of strategies that range from the functionalization of the basic pyridine (B92270) core to the assembly from advanced precursors. Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound that serves as a crucial intermediate in the production of pharmaceuticals, herbicides, and complexing agents. wikipedia.orggoogle.com

Approaches Involving Pyridine Core Functionalization

A primary strategy for synthesizing picolinic acid derivatives involves the direct modification of a pre-existing pyridine ring. One of the most common methods is the oxidation of 2-methylpyridine (B31789) (α-picoline). This reaction can be carried out on a laboratory scale using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.orgorgsyn.org On an industrial scale, the process often involves ammoxidation of 2-picoline to form 2-cyanopyridine, which is then hydrolyzed to yield picolinic acid. wikipedia.org

Another significant reaction is the Hammick reaction, which involves the thermal decarboxylation of a picolinic acid in the presence of a carbonyl compound, such as an aldehyde or ketone, to form 2-pyridyl-carbinols. wikipedia.org While this reaction results in the loss of the carboxyl group, it is a key transformation for creating new functional groups at the 2-position of the pyridine ring. wikipedia.org

Method Starting Material Key Reagents Product Type Reference
Oxidation2-Methylpyridine (α-Picoline)KMnO₄Picolinic Acid wikipedia.orgorgsyn.org
Ammoxidation & Hydrolysis2-Methylpyridine (α-Picoline)O₂, NH₃, then H₂OPicolinic Acid wikipedia.org
Hammick ReactionPicolinic Acid, Ketone/AldehydeHeat2-Pyridyl-carbinol wikipedia.org

Utilization of Advanced Precursors and Building Blocks

More complex picolinic acid derivatives are often synthesized using advanced building blocks and modern coupling reactions. Multi-component reactions have been developed for the synthesis of picolinate (B1231196) and picolinic acid derivatives, sometimes employing heterogeneous catalysts like metal-organic frameworks (MOFs). researchgate.net These methods offer advantages such as high yields and shorter reaction times. researchgate.net

For synthesizing substituted picolinic acids, pathways may begin with already functionalized pyridines. For instance, 3,4-substituted 2-picolinic acids can be prepared from corresponding substituted pyridine compounds through esterification and subsequent hydrolysis. google.com Furthermore, sophisticated synthetic routes employ cross-coupling reactions, such as the Sonogashira coupling, to introduce complex side chains onto the pyridine ring. This has been demonstrated in the synthesis of aminopicolinic acid derivatives starting from 4-iodopicolinic acid esters. umsl.eduumsl.edu

Targeted Synthesis of 4-(2-Hydroxypropan-2-YL)picolinic acid

The specific synthesis of this compound is not explicitly detailed as a standalone procedure in widely available literature. However, its structure lends itself to a logical synthetic pathway derived from standard organometallic chemistry, starting with a functionalized picolinic acid derivative. A highly plausible route involves the use of a Grignard reaction on a ketone precursor.

This multi-step synthesis would likely begin with a 4-substituted picolinic acid, such as methyl 4-cyanopicolinate or methyl 4-acetylpicolinate. A potential pathway is outlined below:

Preparation of the Ketone Precursor : Starting from a readily available precursor like methyl 4-chloropicolinate or methyl 4-bromopicolinate, a ketone can be introduced at the 4-position. A more direct route would involve the reaction of methyl 4-cyanopicolinate with a methyl Grignard reagent (CH₃MgBr). The initial reaction would form an imine salt, which upon acidic hydrolysis, would yield methyl 4-acetylpicolinate.

Tertiary Alcohol Formation : The key step involves the reaction of the ketone intermediate, methyl 4-acetylpicolinate, with a second equivalent of a methyl organometallic reagent, such as methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). This nucleophilic addition to the carbonyl group, followed by an aqueous workup, would generate the tertiary alcohol.

Hydrolysis : The final step is the saponification (hydrolysis) of the methyl ester to the carboxylic acid using a base like sodium hydroxide, followed by acidification to yield the final product, this compound.

This proposed pathway utilizes fundamental and reliable organic reactions to construct the target molecule with its specific substitution pattern.

Derivatization Strategies and Analog Generation

Derivatization is a chemical process where a compound is transformed into a product of similar chemical structure, called a derivative. libretexts.org For this compound, derivatization strategies can target its two main functional groups: the tertiary hydroxyl group and the carboxylic acid of the picolinic acid moiety.

Chemical Modification of the Hydroxyl Group

The tertiary hydroxyl group is a prime target for modification to generate new analogs. Picolinic acid itself is frequently used as a derivatizing agent to react with hydroxyl groups in other molecules, such as corticosteroids and androgens, to enhance their detection in mass spectrometry. nih.govresearchgate.netnih.gov This is typically achieved by converting the hydroxyl group into a picolinoyl ester.

A common method for this esterification is the mixed anhydride (B1165640) method, which uses reagents like 2-methyl-6-nitrobenzoic anhydride (MNBAn) to activate the carboxylic acid for reaction with the alcohol. nih.gov Applying this logic in reverse, the hydroxyl group of this compound could be esterified with various carboxylic acids to form a library of ester derivatives.

Reaction Type Functional Group Targeted Typical Reagents Product Reference
EsterificationTertiary Hydroxyl (-OH)Carboxylic Acid, MNBAn, DAPEster Derivative nih.govnih.gov
AlkylationTertiary Hydroxyl (-OH)Alkyl Halide, BaseEther DerivativeN/A

Modifications of the Picolinic Acid Moiety

The carboxylic acid group of the picolinic acid moiety is highly versatile and can be converted into a range of functional groups.

Esterification : The carboxylic acid can be converted to its corresponding methyl or ethyl ester by treatment with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of strong acid, such as sulfuric acid. umsl.edu

Amide Formation : A common and important transformation is the formation of amides. This is accomplished by reacting the picolinic acid with an amine using standard amide bond formation conditions. google.com Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like Hunig's Base (N,N-diisopropylethylamine) are often employed to facilitate this reaction. google.com

These derivatization strategies allow for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

Stereochemical Considerations in Synthesis

The synthesis of this compound does not involve the formation of any new stereocenters. The target molecule is achiral, meaning it is superimposable on its mirror image. The key structural feature, the 2-hydroxypropan-2-yl group, contains a tertiary alcohol on a carbon atom bonded to two identical methyl groups. Consequently, this carbon atom is not a stereocenter.

In a plausible synthetic route, such as the addition of a methyl Grignard reagent (methylmagnesium chloride or methylmagnesium bromide) to the ketone of a 4-acetylpicolinic acid derivative, the attack of the nucleophilic methyl group on the carbonyl carbon does not lead to the formation of a chiral center. Since the resulting tertiary alcohol has two identical methyl substituents, no enantiomers or diastereomers are produced in this step.

Therefore, the synthetic methodologies for this compound are not governed by considerations of stereoselectivity or asymmetric synthesis to produce a specific stereoisomer. The primary focus of the synthesis is on achieving the desired regioselectivity and functional group transformation.

Catalytic Systems and Optimized Reaction Conditions in this compound Synthesis

While specific catalytic systems for the synthesis of this compound are not extensively documented in the literature, the optimization of reaction conditions for its plausible synthesis can be inferred from established methodologies for similar transformations. A likely synthetic approach involves the Grignard reaction, a well-established method for forming carbon-carbon bonds.

In a proposed synthesis, an ester of 4-acetylpicolinic acid would be treated with a methyl Grignard reagent. Grignard reactions are typically stoichiometric rather than catalytic. However, the efficiency and yield of the reaction are highly dependent on optimized conditions to prevent side reactions, such as enolization of the starting ketone or reaction with the ester group.

Key parameters for optimization include:

Solvent: Anhydrous aprotic solvents are crucial for the stability of the Grignard reagent. Diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used.

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the Grignard addition and then allowed to warm to room temperature to ensure completion.

Reagent Stoichiometry: At least two equivalents of the Grignard reagent are necessary when starting from an ester, as the first equivalent reacts to form a ketone intermediate, which then reacts with a second equivalent. Using a slight excess of the Grignard reagent can help drive the reaction to completion.

Inert Atmosphere: Grignard reagents are sensitive to moisture and atmospheric oxygen. Therefore, the reaction must be carried out under an inert atmosphere, such as nitrogen or argon.

Work-up: The reaction is quenched with an aqueous acidic solution (e.g., saturated ammonium (B1175870) chloride or dilute hydrochloric acid) to protonate the resulting alkoxide and dissolve the magnesium salts.

The following interactive data table summarizes the generally optimized conditions for a Grignard reaction to synthesize a tertiary alcohol from a ketone or ester precursor, which would be applicable to the synthesis of this compound.

ParameterOptimized ConditionRationale
Grignard Reagent Methylmagnesium bromide or Methylmagnesium chlorideProvides the methyl nucleophile for addition to the carbonyl group.
Substrate Ethyl 4-acetylpicolinateAn ester of 4-acetylpicolinic acid allows for the introduction of the two methyl groups of the tertiary alcohol.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl etherAprotic and anhydrous to prevent quenching of the Grignard reagent.
Temperature 0 °C to room temperatureInitial cooling controls the exothermic reaction, followed by warming to ensure completion.
Atmosphere Inert (Nitrogen or Argon)Prevents decomposition of the Grignard reagent by moisture and oxygen.
Stoichiometry > 2 equivalents of Grignard reagentEnsures the reaction proceeds past the ketone intermediate to the tertiary alcohol.
Work-up Saturated aqueous NH4Cl or dilute HClProtonates the alkoxide and dissolves magnesium salts.

Structural Elucidation and Conformational Analysis of 4 2 Hydroxypropan 2 Yl Picolinic Acid

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which serves as a molecular fingerprint. Different regions of the electromagnetic spectrum provide distinct information about a molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework of a molecule.

For 4-(2-Hydroxypropan-2-YL)picolinic acid, ¹H and ¹³C NMR would provide definitive information about its molecular structure. While specific experimental spectra for this compound are not widely available in the cited literature, the expected signals can be predicted based on its constituent chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through signal splitting (multiplicity).

Aromatic Protons: The pyridine (B92270) ring contains three protons in unique electronic environments, which would likely appear as distinct signals in the downfield (aromatic) region of the spectrum.

Methyl Protons: The two methyl groups attached to the tertiary carbon are chemically equivalent. They would produce a single, strong signal (singlet) in the upfield (aliphatic) region.

Hydroxyl and Carboxylic Acid Protons: The protons of the alcohol (-OH) and carboxylic acid (-COOH) groups would each produce a singlet. Their chemical shifts can be variable and are often confirmed by D₂O exchange, where these signals disappear.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.

Pyridine Ring Carbons: Five distinct signals would be expected for the carbons of the pyridine ring.

Carboxylic Carbon: The carbon of the -COOH group would appear as a characteristic signal in the highly deshielded region of the spectrum (typically >160 ppm).

Aliphatic Carbons: Three signals would correspond to the aliphatic portion: one for the two equivalent methyl carbons, one for the quaternary carbon bearing the hydroxyl group, and one for the quaternary carbon of the pyridine ring attached to the propanol (B110389) group.

Interactive Data Table: Predicted ¹H NMR Signals for this compound

Proton Environment Predicted No. of Protons Expected Chemical Shift Range (ppm) Predicted Signal Multiplicity
Pyridine Ring (H-3, H-5, H-6)37.5 - 9.0Doublet, Doublet of doublets
Methyl (CH₃)₂61.0 - 2.0Singlet
Hydroxyl (-OH)1Variable (Broad)Singlet
Carboxylic Acid (-COOH)1>10 (Broad)Singlet

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, can offer valuable clues about its structure. nih.gov

For this compound (molecular formula C₉H₁₁NO₃), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing polar molecules such as this. The protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to the compound's molecular weight plus the mass of a proton. mdpi.com Further fragmentation (MS/MS) could induce characteristic losses, such as the loss of a water molecule (H₂O) from the hydroxypropyl group or the loss of carbon dioxide (CO₂) from the carboxylic acid moiety, further corroborating the proposed structure.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands:

O-H Stretching: A very broad band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid, would likely overlap with the sharper O-H stretch from the tertiary alcohol group around 3200-3600 cm⁻¹. spectroscopyonline.com

C=O Stretching: A strong, sharp absorption band between 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. spectroscopyonline.com

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine moiety would appear in the 1400-1600 cm⁻¹ region.

C-O Stretching: Absorptions corresponding to the C-O bonds of the alcohol and carboxylic acid would be present in the 1050-1300 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyridine ring vibrations are typically strong in Raman spectra. researchgate.netnih.gov A prominent band for the symmetric ring breathing mode would be expected. While water is a weak Raman scatterer, making it a good solvent for analysis, the carbonyl (C=O) stretch is generally weaker in Raman than in IR.

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. researchgate.net

The pyridine ring in this compound is a chromophore. The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or water, would be expected to show absorptions characteristic of π→π* transitions within the aromatic system. mdpi.com The position of the absorption maxima (λₘₐₓ) can be influenced by the substituents on the ring and the pH of the solution. researchgate.net

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction experiment would provide unambiguous proof of its molecular structure. It would reveal the conformation of the 2-hydroxypropan-2-yl group relative to the pyridine ring and detail the hydrogen-bonding networks in the solid state, which would likely involve the carboxylic acid and alcohol functional groups. While crystallographic data for many picolinic acid derivatives and their metal complexes exist, specific structural reports for this compound itself are not prominent in the surveyed literature. nih.govnih.gov

Computational Chemistry and Theoretical Modeling

Computational chemistry uses theoretical principles to model and predict molecular properties. Techniques like Density Functional Theory (DFT) can be employed to calculate the optimized, lowest-energy geometry of a molecule. rsc.org These calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to support structural assignments. researchgate.net

For this compound, computational modeling could be used to:

Determine the most stable conformation of the molecule, particularly the rotational orientation of the hydroxypropyl and carboxylic acid groups.

Calculate the molecular electrostatic potential (MEP) map to identify regions of high and low electron density, which are relevant to intermolecular interactions.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic properties and reactivity. rsc.org

Such theoretical studies provide valuable insights that complement experimental findings, although specific computational studies for this molecule were not identified in the searched literature.

Research on Structural and Conformational Analysis of this compound Not Available in Public Domain

Following a comprehensive review of scientific literature and databases, it has been determined that there is no publicly available research focusing on the specific structural elucidation and conformational analysis of the chemical compound this compound.

Extensive searches were conducted to locate studies pertaining to the quantum chemical calculations, molecular docking, and conformational landscape analysis of this particular molecule. Unfortunately, these searches did not yield any specific results, indicating a lack of published research in these areas.

Consequently, it is not possible to provide a detailed article with research findings and data tables as requested for the following topics:

Conformational Landscape Analysis

Without dedicated studies on this compound, any attempt to generate content on its computational analysis would be speculative and would not meet the standards of scientific accuracy.

Biological and Biochemical Research Frameworks for 4 2 Hydroxypropan 2 Yl Picolinic Acid

Mechanisms of Molecular Interaction and Biological Activity

The unique chemical structure of 4-(2-Hydroxypropan-2-YL)picolinic acid, featuring a pyridine (B92270) carboxylic acid backbone substituted with a tertiary alcohol group, suggests several potential avenues for molecular interactions within biological systems. These include enzymatic inhibition, modulation of kinase pathways, interactions with metal ions, and involvement in membrane-associated processes.

Enzymatic Inhibition and Modulation of Kinase Pathways

The pyridine ring and carboxylic acid group are common moieties in many enzyme inhibitors, suggesting that this compound could function as a modulator of various enzymatic activities, particularly within kinase pathways that are crucial for cellular signaling.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory and autoimmune diseases. nih.gov The development of IRAK4 inhibitors is a significant area of therapeutic research. nih.gov Notably, compounds containing a 2-hydroxypropan-2-yl moiety attached to a heterocyclic core have been investigated as potential IRAK4 inhibitors. For instance, the compound N-{6-(2-Hydroxypropan-2-yl)-2-[2-(methylsulfonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide has been identified as an IRAK4 inhibitor. nih.gov This suggests that the 2-hydroxypropan-2-yl group may play a role in the binding and inhibition of IRAK4. The structural features of this compound, particularly the presence of this functional group, warrant investigation into its potential to modulate IRAK4 activity.

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. google.com Consequently, the development of LRRK2 inhibitors is a promising therapeutic strategy. nih.gov The core structures of many kinase inhibitors are heterocyclic compounds, and the picolinic acid scaffold of this compound could potentially serve as a basis for LRRK2 inhibition. nih.gov Further research is needed to determine if this specific compound can bind to the ATP-binding site of LRRK2 and modulate its kinase activity.

Interactions with Metal Ions and Metalloproteins, including Zinc Transport

Picolinic acid, the parent compound of this compound, is a well-known chelator of metal ions, particularly zinc. hmdb.ca It is an endogenous metabolite of tryptophan and is involved in the absorption and transport of zinc. hmdb.ca The carboxylic acid and the nitrogen atom of the pyridine ring in picolinic acid form a bidentate ligand that can bind to metal ions.

The presence of the 4-(2-Hydroxypropan-2-YL) group may modify the chelating properties of the picolinic acid backbone. This substitution could influence the stability of the metal complexes formed and the selectivity for different metal ions. Understanding these interactions is crucial as zinc is an essential cofactor for a vast number of proteins, and its homeostasis is tightly regulated. Compounds that can modulate zinc levels, such as zinc ionophores, can have significant biological effects. nih.gov Research into whether this compound can act as a zinc ionophore and facilitate its transport across biological membranes would be a valuable area of investigation.

Membrane-Associated Biological Processes

The interaction of small molecules with cellular membranes is a critical aspect of their biological activity. Picolinic acid has been shown to inhibit the entry of enveloped viruses by compromising viral membrane integrity and interfering with virus-cellular membrane fusion. nih.govnih.gov This suggests that the picolinic acid scaffold can interact with and disrupt lipid bilayers. The 2-hydroxypropan-2-yl group in this compound adds a bulky and polar substituent, which could alter its membrane-interacting properties. Investigating how this compound partitions into and affects the fluidity and integrity of cellular and viral membranes could reveal novel biological activities, particularly in the context of antiviral research.

Cellular Responses and Signaling Pathway Perturbations

The potential molecular interactions of this compound are expected to translate into specific cellular responses and perturbations of signaling pathways. Based on the activities of related compounds, several key pathways may be affected.

Picolinic acid is known to influence various cellular processes, including cell proliferation and immune responses. It can affect the production of inflammatory mediators and modulate the activity of immune cells. hmdb.ca Given the potential of this compound to modulate kinase activity, it is plausible that it could impact signaling cascades downstream of IRAK4 and LRRK2. For example, inhibition of the IRAK4 pathway could lead to a reduction in the production of pro-inflammatory cytokines.

Furthermore, if the compound interacts with zinc homeostasis, it could have widespread effects on cellular function, as numerous transcription factors and enzymes are zinc-dependent. Alterations in intracellular zinc concentrations can impact cell growth, differentiation, and apoptosis. Future research should focus on elucidating the specific signaling pathways perturbed by this compound through techniques such as transcriptomics and proteomics to build a comprehensive picture of its cellular effects.

Cell Cycle Progression and Growth Control in Various Cell Lines

Picolinic acid has been identified as a reversible inhibitor of cell growth in cultured cell lines. nih.govnih.gov Its effect on the cell cycle is notably different between normal and transformed (cancerous) cells. In untransformed normal rat kidney (NRK) cells, picolinic acid causes a reversible arrest in the G1 phase of the cell cycle. nih.govnih.gov This blockage is demonstrated through analyses of cell counts, mitotic index, and incorporation of [3H]thymidine. nih.gov

However, in transformed cell lines, the response to picolinic acid is dependent on the specific virus that caused the transformation, rather than the species or origin of the cell line. nih.govnih.gov For instance, cells transformed by the Kirsten sarcoma virus are also blocked in the G1 phase. nih.govnih.gov In contrast, cells transformed by the Simian virus 40 (SV40) progress through the G1 phase but are arrested in the G2 phase. nih.govnih.gov A more complex response is seen in cells transformed by polyoma or Harvey sarcoma viruses, which exhibit blocks in both the G1 and G2 phases of the cell cycle. nih.govnih.gov Interestingly, cells transformed with the Moloney sarcoma virus are not blocked in any specific phase of the cell cycle. nih.govnih.gov These differential responses suggest that picolinic acid interacts with a specific growth control mechanism that is altered in distinct ways by different transforming viruses. nih.govnih.gov

Cell Line TypeTransforming AgentEffect of Picolinic Acid on Cell CycleReference
Normal Rat Kidney (NRK)None (Untransformed)Blocked in G1 phase nih.govnih.gov
TransformedKirsten sarcoma virusBlocked in G1 phase nih.govnih.gov
TransformedSimian virus 40 (SV40)Blocked in G2 phase nih.govnih.gov
TransformedPolyoma virusBlocked in G1 and G2 phases nih.govnih.gov
TransformedHarvey sarcoma virusBlocked in G1 and G2 phases nih.govnih.gov
TransformedMoloney sarcoma virusNo specific phase block nih.govnih.gov

Induction of Endoplasmic Reticulum Stress Responses and Apoptosis in Model Systems

Research has demonstrated that picolinic acid and its related compounds can induce apoptosis, or programmed cell death, in human leukemia (HL-60) cells. nih.gov Studies investigating various related compounds found that fusaric acid, picolinaldehyde, and nicotinaldehyde also trigger apoptosis in this cell line. nih.gov The mechanism suggests that the pyridine structure with various substitutions plays a key role in the induction of apoptosis. nih.gov

Furthermore, novel derivatives of picolinic acid have been shown to induce apoptosis in human non-small cell lung cancer cells (A549) specifically through the endoplasmic reticulum (ER) stress pathway. pensoft.netresearchgate.net This was confirmed by the activation of caspases associated with ER stress, such as caspase 4, alongside the activation of caspase 9 (intrinsic pathway) and the executioner caspase 3. researchgate.net The induction of apoptosis was visually confirmed by the presence of fragmented nuclei in DAPI staining and DNA fragmentation observed through agarose (B213101) gel electrophoresis. researchgate.net

Effects on Cellular Metabolism (e.g., Kynurenine (B1673888) Pathway Linkages)

Picolinic acid is an endogenous metabolite formed during the catabolism of the essential amino acid L-tryptophan via the kynurenine pathway. nih.govnih.govnih.gov This pathway is responsible for the degradation of the majority of dietary tryptophan. nih.gov Within this metabolic cascade, tryptophan is converted to kynurenine, which then undergoes further enzymatic transformations. researchgate.net One of the intermediate products, 2-amino-3-carboxymuconate-semialdehyde (ACMS), stands at a critical juncture. nih.govnih.gov ACMS can be decarboxylated to form 2-aminomuconic-6-semialdehyde, which then non-enzymatically cyclizes to produce picolinic acid. nih.gov Alternatively, ACMS can spontaneously cyclize to form quinolinic acid, a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital cellular co-factor. nih.govresearchgate.netyoutube.com

The formation of picolinic acid is therefore intrinsically linked to tryptophan metabolism and the regulation of NAD+ synthesis. nih.gov Beyond its role as a metabolic byproduct, picolinic acid also exerts immunomodulatory effects, suppressing the proliferation and metabolic activity of CD4+ T cells. nih.gov

Antiviral Properties in In Vitro and Pre-clinical Animal Models

Picolinic acid has been identified as a broad-spectrum antiviral agent, demonstrating efficacy against a range of enveloped viruses. nih.govnih.gov Its activity has been confirmed in vitro and in pre-clinical animal models against significant human pathogens, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Influenza A Virus (IAV). nih.govnih.gov Studies have shown its effectiveness against multiple SARS-CoV-2 variants, such as the Alpha, Beta, and Delta variants, in HEK293T-ACE2 cells. news-medical.net The antiviral properties also extend to other enveloped viruses like flaviviruses, herpes simplex virus, and parainfluenza virus. nih.govnih.gov In vivo, picolinic acid has shown promising antiviral efficacy against SARS-CoV-2 in the Syrian hamster model and against IAV in the BALB/c murine model, protecting the animals from infection and reducing viral loads in the lungs. nih.goveurekalert.org

Broad-Spectrum Antiviral Mechanisms

The broad-spectrum antiviral activity of picolinic acid is attributed to its mechanism of targeting a fundamental component of enveloped viruses: the lipid envelope derived from the host cell. nih.goveurekalert.org This strategy presents a high barrier to the development of viral resistance. nih.govnih.gov The compound acts by compromising the integrity of the viral membrane, which is a shared feature among all enveloped viruses and is crucial for the initial stages of infection. nih.goveurekalert.org This mechanism explains its effectiveness against a wide array of enveloped viruses while being ineffective against non-enveloped viruses. nih.goveurekalert.org The action of picolinic acid is primarily directed at the virus itself, causing permanent damage to the viral envelope, while its effects on host cells are minimal and transient. eurekalert.org

Virus FamilySpecific VirusModel SystemReference
CoronaviridaeSARS-CoV-2 (including Alpha, Beta, Delta variants)In vitro (HEK293T-ACE2 cells), In vivo (Syrian hamster) nih.govnews-medical.net
OrthomyxoviridaeInfluenza A Virus (IAV)In vitro (MDCK cells), In vivo (BALB/c mouse) nih.govnews-medical.net
FlaviviridaeFlaviviruses (e.g., Zika, Japanese encephalitis)In vitro (A549 cells) news-medical.neteurekalert.org
HerpesviridaeHerpes simplex virus (HSV)In vitro nih.gov
ParamyxoviridaeParainfluenza virusIn vitro nih.gov

Inhibition of Viral Entry Pathways

The primary antiviral mechanism of picolinic acid is the inhibition of viral entry into host cells. nih.govnews-medical.net Mechanistic studies have revealed a multi-pronged approach to this inhibition. Picolinic acid directly targets and compromises the integrity of the viral membrane. nih.gov This disruption prevents the crucial step of membrane fusion between the virus and the host cell (either the plasma membrane or the endosomal membrane), which is essential for the viral genetic material to enter the cell and begin replication. nih.govnews-medical.neteurekalert.org Furthermore, research indicates that picolinic acid interferes with cellular endocytosis, a key pathway that many viruses exploit to enter cells. nih.govnih.gov Time-of-addition assays confirm that the compound is most effective when administered before or during the early stages of viral infection, consistent with its role as a viral entry inhibitor. news-medical.net

Antimicrobial Efficacy in Microorganism Cultures

Picolinic acid has demonstrated a broad spectrum of antibacterial activity against various pathogenic microorganisms in culture. researchgate.net Its efficacy has been tested against a panel of both Gram-positive and Gram-negative bacteria. researchgate.net Studies measuring the minimum inhibitory concentration (MIC) have quantified its activity. For example, picolinic acid shows significant antibacterial action against Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, Shigella flexneri, Bacillus cereus, Proteus vulgaris, and Micrococcus luteus, all with an MIC of 0.5 mg/mL. researchgate.net The compound is also effective against other bacteria, including Staphylococcus aureus and Bacillus subtilis, though at slightly higher concentrations. researchgate.net This broad efficacy suggests its potential utility as an antimicrobial agent. researchgate.net

MicroorganismGram StainMinimum Inhibitory Concentration (MIC)Reference
Serratia marcescensNegative0.5 mg/mL researchgate.net
Klebsiella pneumoniaeNegative0.5 mg/mL researchgate.net
Escherichia coliNegative0.5 mg/mL researchgate.net
Shigella flexneriNegative0.5 mg/mL researchgate.net
Proteus vulgarisNegative0.5 mg/mL researchgate.net
Enterobacter cloacaeNegative1.0 mg/mL researchgate.net
Proteus mirabilisNegative1.5 mg/mL researchgate.net
Micrococcus luteusPositive0.5 mg/mL researchgate.net
Bacillus cereusPositive0.5 mg/mL researchgate.net
Bacillus subtilisPositive2.0 mg/mL researchgate.net
Staphylococcus aureusPositive2.0 mg/mL researchgate.net
Lactococcus lactisPositive2.0 mg/mL researchgate.net

Antibacterial Activity Against Specific Bacterial Strains

Picolinic acid, a natural catabolite of L-tryptophan, has demonstrated a broad spectrum of antibacterial activity. researchgate.net Its efficacy is believed to be linked to its metal-chelating properties, which can disrupt essential bacterial processes. researchgate.net Studies have evaluated its inhibitory effects against a variety of both Gram-positive and Gram-negative bacteria.

Research has established the Minimum Inhibitory Concentration (MIC) of picolinic acid against several bacterial species. For a significant number of tested organisms, including Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, Shigella flexneri, Bacillus cereus, Proteus vulgaris, and Micrococcus luteus, the MIC has been reported to be 0.5 mg/mL. researchgate.net The activity extends to other bacteria, with an MIC of 1.0 mg/mL for Enterobacter cloacae, 1.5 mg/mL for Proteus mirabilis, and 2.0 mg/mL for Bacillus subtilis, Staphylococcus aureus, and Lactococcus lactis. researchgate.net

Furthermore, metal derivatives of picolinic acid, known as picolinates, have also shown potent antibacterial properties. scihub.orgresearchgate.net For instance, zinc picolinate (B1231196) was effective against a wide range of bacteria, including B. cereus, S. flexneri, P. vulgaris, and S. aureus, at an MIC of 0.5 mg/mL. scihub.orgresearchgate.net Similarly, copper, cobalt, nickel, and manganese picolinates exhibited significant antibacterial activity against various strains, often with MIC values starting at 0.5 mg/mL. scihub.orgresearchgate.net This body of evidence suggests that the picolinic acid structure is a viable scaffold for developing antibacterial agents. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of Picolinic Acid Against Various Bacterial Strains

Bacterial Strain MIC (mg/mL)
Serratia marcescens 0.5
Klebsiella pneumoniae 0.5
Escherichia coli 0.5
Shigella flexneri 0.5
Bacillus cereus 0.5
Proteus vulgaris 0.5
Micrococcus luteus 0.5
Enterobacter cloacae 1.0
Proteus mirabilis 1.5
Bacillus subtilis 2.0
Staphylococcus aureus 2.0

Antifungal Activity

The antifungal potential of picolinic acid and its derivatives has also been a subject of investigation. Research into novel picolinamide (B142947) derivatives, synthesized from picolinic acid, has shown significant activity against a range of soil-borne fungal pathogens. scialert.net

Structure-activity relationship studies indicate that modifications to the picolinic acid backbone can enhance antifungal efficacy. For example, chloro-substituted picolinamide derivatives demonstrated the highest activity against Rhizoctonia solani and Alternaria alternata. scialert.net Specifically, N-phenyl-(3-chloro)-imino-picolinamide was found to be the most active against both R. solani and A. alternata. scialert.net

In addition to synthetic derivatives, picolinic acid itself has shown protective effects against fungal infections in vivo. Studies in mice demonstrated that administration of picolinic acid significantly enhanced survival time following a lethal intracerebral infection with Candida albicans. nih.govnih.gov This protective effect is thought to involve the stimulation of a cytokine response. nih.gov Further in vitro research has shown that picolinic acid can augment the anti-Candida activity of neutrophils, particularly in the presence of interferon-gamma (IFN-γ), suggesting a cooperative role with the host immune system in combating fungal pathogens. nih.gov

Table 2: Antifungal Activity (ED₅₀) of Picolinamide Derivatives

Fungal Strain Compound ED₅₀ (μg/mL)
Rhizoctonia solani N-phenyl-(3-chloro)-imino-picolinamide 29.1
Alternaria alternata N-phenyl-(3-chloro)-imino-picolinamide 33.9

Immunomodulatory Aspects and Inflammatory Pathway Research

Picolinic acid is recognized for its wide range of immunological effects. nih.gov It functions as a modulator of the immune system, influencing the activity of key immune cells such as macrophages. In vitro studies have shown that picolinic acid can enhance macrophage effector functions, including the induction of nitric oxide synthase gene expression in the presence of IFN-γ and the expression of macrophage inflammatory proteins (MIP) MIP-1α and MIP-1β. nih.gov

The interaction of picolinic acid with cytokine pathways is complex. For instance, the Th1 cytokine IFN-γ can downregulate picolinic acid-induced MIP production in macrophages, indicating a tightly regulated process involving both immunological and non-immunological signals. researchgate.net Conversely, the Th2 cytokine Interleukin-4 (IL-4) has been shown to inhibit the costimulatory activity of picolinic acid on IFN-γ-treated macrophages. nih.gov

In vivo studies have further substantiated these immunomodulatory properties. In murine models, treatment with picolinic acid was observed to significantly increase the population of CD4-positive T cells in the lungs. nih.gov This recruitment of immune effector cells may contribute to its broader biological activities. nih.gov The compound's role as a product of the kynurenine pathway, which is integral to immune regulation, underscores its potential significance in inflammatory disorders. nih.gov

Investigations in Non-Human Biological Systems

However, some studies have presented contrasting results, suggesting the effects may be dependent on factors such as age. In a study with aged (23-month-old) C57BL/6 mice, dietary supplementation with picolinic acid did not impact bone mineral density but did result in a significant increase in marrow adiposity. researchgate.netnih.gov This suggests that while picolinic acid does not appear to have the detrimental effects on bone seen with its precursor kynurenine, its influence may shift towards impacting energy balance in older animals. researchgate.netnih.gov

Complementing the in vivo data, in vitro studies have shown that picolinic acid directly promotes the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. researchgate.netnih.gov MSCs are multipotent cells that can differentiate into various cell types, including bone-forming osteoblasts, making them a key focus in bone tissue engineering. nih.gov

The process of osteogenic differentiation is complex, involving a cascade of transcription factors and signaling pathways. nih.gov Key growth factors like Bone Morphogenetic Proteins (BMPs) and the Wnt family stimulate this process. nih.gov Picolinic acid is believed to trigger these osteogenic pathways, leading to the expression of crucial transcription factors such as Runt-related transcription factor 2 (Runx2) and the subsequent production of osteoblast-specific proteins like alkaline phosphatase and osteocalcin, which are essential for the mineralization of the bone matrix. researchgate.netnih.govnih.gov The ability of picolinic acid to induce this differentiation highlights its potential role in bone formation and repair at a cellular level. researchgate.netnih.gov

Role As a Chemical Intermediate and Ligand in Advanced Materials Research

Precursor in the Synthesis of Complex Pyridine (B92270) Derivatives

Picolinic acid and its derivatives are valuable intermediates in organic synthesis, serving as foundational scaffolds for constructing more complex molecules, particularly those with pharmaceutical applications. google.comresearchgate.net The pyridine ring is a common feature in many bioactive compounds, and synthetic pathways often rely on functionalized pyridine precursors to build the final molecular architecture. researchgate.net

The structure of 4-(2-hydroxypropan-2-YL)picolinic acid offers multiple reactive sites that could be exploited in synthesis. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the pyridine ring itself can undergo various substitution reactions. This versatility allows for the integration of the picolinic acid moiety into larger, more intricate structures. For example, picolinic acids are used to create derivatives for applications ranging from medicinal chemistry to materials science, where they form the basis for ligands or key structural components of functional molecules. google.comnih.gov While specific synthetic routes starting from this compound are not detailed in current literature, its role as a precursor can be inferred from the general utility of substituted picolinates in creating diverse chemical entities.

Ligand in Coordination Chemistry and Metal Complex Formation

The most prominent and well-documented role of picolinic acid and its analogues is as a chelating ligand in coordination chemistry. researchgate.netsjctni.edu The picolinate (B1231196) anion features a nitrogen atom on the pyridine ring and an oxygen atom from the deprotonated carboxylate group, positioned to form a stable five-membered ring upon coordination with a metal ion. researchgate.netsjctni.edu This N,O-bidentate chelation is a powerful motif for designing a wide array of metal complexes.

The 4-(2-hydroxypropan-2-YL) substituent on the pyridine ring would modulate the electronic properties of the ligand and could potentially participate in secondary interactions, such as hydrogen bonding, influencing the crystal packing and dimensionality of the resulting complexes.

The synthesis of picolinate-based metal complexes typically involves the reaction of a metal salt with the picolinic acid ligand in a suitable solvent. sjctni.eduorientjchem.org The specific structure of the resulting complex—whether it is a simple mononuclear species or a more complex polymer—can be influenced by factors such as the metal-to-ligand ratio, the type of solvent, pH, and the presence of counter-ions. nih.gov

Picolinic acid derivatives have been used to form complexes with a wide range of metal ions, including transition metals (e.g., Cu(II), Co(II), Zn(II)) and lanthanides (e.g., Eu(III)). nih.govnih.gov These complexes are investigated for their diverse properties, including magnetic, luminescent, and catalytic activities. While no specific metal complexes of this compound are reported, the established coordination behavior of the picolinate scaffold suggests it would readily form stable complexes. The table below illustrates typical examples of complexes formed with other picolinic acid derivatives.

Ligand Metal Ion Resulting Complex Formula (Example) Structural Feature
Picolinic acidMercury(II){[HgCl(pic)]}n1-D Coordination Polymer nih.gov
Picolinic acidCopper(II)[Cu(pic)2]Mononuclear Complex
5,5′-(ethyne-1,2-diyl)dipicolinateEuropium(III)[(CH3)2NH2][Eu(L2)2]·H2O·CH3COOHCoordination Polymer nih.gov
Picolinic acidCobalt(II)[Co(PA)3][CoCl4]Octahedral/Tetrahedral Ions sjctni.edu

This table presents examples of complexes formed with picolinic acid (pic, PA) and a derivative (L2) to illustrate the coordination possibilities, as specific data for this compound is not available.

When picolinate-based ligands are combined with metal ions under appropriate conditions, they can act as bridging units to form extended one-, two-, or three-dimensional networks known as coordination polymers (CPs) or metal-organic frameworks (MOFs). rsc.org The ability to form these extended structures is fundamental to the development of new materials with applications in gas storage, catalysis, and sensing. mdpi.com

In the context of this compound, the carboxylate group could bridge two metal centers, or the entire molecule could link metal ions into a polymeric chain. The tertiary alcohol group on the substituent could form intermolecular hydrogen bonds, helping to stabilize the resulting framework and guide the formation of a specific network architecture. Researchers have successfully constructed robust coordination polymers using various substituted picolinates, demonstrating their utility as versatile building blocks for creating functional crystalline materials. nih.govrsc.org

Potential in Environmental Remediation Technologies (e.g., Organic Dye Degradation in Research Context)

Coordination polymers have emerged as a promising class of materials for environmental remediation, particularly as photocatalysts for the degradation of persistent organic pollutants like industrial dyes. rsc.orgdoi.org Many CPs, especially those based on metal ions like Zn(II) or Cd(II), exhibit semiconductor-like properties. When irradiated with light of sufficient energy, they generate electron-hole pairs that can react with water and oxygen to produce highly reactive species, such as hydroxyl (•OH) and superoxide (B77818) (•O2−) radicals. nih.govrsc.org These radicals are powerful oxidizing agents that can break down complex dye molecules into simpler, less harmful substances like CO2 and water. doi.org

Coordination Polymer Example Target Dye(s) Degradation Efficiency Conditions
[Zn3(L)2(H2O)6]n (L = 5-(2′,5′-dicarboxylphenyl) picolinic acid)Methylene Blue (MB), Saffron T (ST)98% (MB), 82% (ST)Visible light, 80-90 min doi.org
{Zn(TIPA)(seb)0.5·3.5H2O}nMalachite Green Oxalate (MGO)Enhanced degradation observedUV light (254 nm) + H2O2 nih.govrsc.org
[Cd(bpyp)(nba)2]Rhodamine B (RhB), Methyl Violet (MV)95.5% (RhB), 58.9% (MV)UV light mdpi.com

This table shows the performance of representative coordination polymers (some based on picolinic acid derivatives) in photocatalytic dye degradation to illustrate the potential application area, as specific data for a polymer based on this compound is unavailable.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental analytical tool for separating and assessing the purity of chemical compounds. For derivatives of picolinic acid, both liquid chromatography and thin-layer chromatography are routinely utilized.

Liquid Chromatography (LC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of picolinic acid and its derivatives, offering high resolution and sensitivity. nih.govresearchgate.net Reversed-phase chromatography using a C18 column is a common approach. nih.govresearchgate.net Ion-pair chromatography on a C18 reversed-phase column, using reagents like tetrabutylammonium (B224687) hydrogen sulfate, has been shown to provide high specificity and sensitivity for quantifying picolinic acid in biological samples such as milk, blood serum, and tissue culture supernatant. nih.govresearchgate.net

For enhanced sensitivity and specificity, particularly at low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov Stable isotope dilution LC-MS (SID-LC-MS) combines the separation power of LC with the precise detection of mass spectrometry, allowing for accurate quantification. nih.gov Picolinic acid itself is used as a derivatizing agent to enhance the ionization and detection sensitivity of other molecules, such as hydroxy-androgens, enabling detection down to the picogram level. nih.govnih.gov

Table 1. Exemplary Liquid Chromatography (LC) Parameters for Picolinic Acid Derivatives
ParameterConditionSource
ColumnC18 Reversed-Phase nih.gov
Mobile Phase (A)Water with 0.05% formic acid nih.gov
Mobile Phase (B)4/6 Acetonitrile/Methanol (B129727) with 0.05% formic acid nih.gov
Ion Pairing ReagentTetrabutylammonium hydrogen sulfate nih.govresearchgate.net
DetectionUV Absorption (e.g., 265 nm) or Mass Spectrometry researchgate.net

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is an invaluable technique for rapid, qualitative monitoring of chemical reactions, such as the synthesis of 4-(2-Hydroxypropan-2-yl)picolinic acid. It allows chemists to track the consumption of starting materials and the formation of products in near real-time. openaccesspub.org The method is simple, fast, and cost-effective. nih.gov

For polar compounds like carboxylic acids, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. nih.govnih.gov A suitable mobile phase, or eluent, is selected to achieve optimal separation of the spots on the plate. A typical mobile phase system for acidic compounds might consist of a mixture of a nonpolar solvent (like toluene), a moderately polar solvent (like ethyl acetate), and a small amount of acid (like formic or acetic acid) to ensure sharp, well-defined spots. nih.govnih.gov After development, the separated components are visualized, often under UV light at 254 nm. openaccesspub.orgnih.gov The relative retention factor (Rf) value of the product can be compared to that of the starting materials to assess the reaction's progress.

Table 2. General Parameters for Thin Layer Chromatography (TLC)
ParameterDescriptionSource
Stationary PhasePrecoated silica gel 60 F254 TLC plates nih.gov
Mobile Phase ExampleToluene: Ethyl Acetate: Formic Acid (e.g., 3:7:0.1 v/v/v) nih.gov
ApplicationBandwise application for quantitative analysis (HPTLC) or spotting for qualitative monitoring openaccesspub.orgnih.gov
DevelopmentAscending development in a saturated chamber nih.gov
VisualizationUV light at 254 nm and/or 366 nm nih.gov

Quantitative Analysis in Biological and Synthetic Matrices

Accurate quantification of this compound is essential for pharmacokinetic studies, metabolism research, and quality control of synthetic batches.

Spectrophotometric Assays

UV-Visible spectrophotometry can be a straightforward method for quantifying compounds that contain a chromophore. Pyridine-based structures, such as picolinic acid, naturally absorb UV light. For quantitative analysis, a calibration curve is typically generated by measuring the absorbance of several standard solutions of known concentration. nih.gov

In complex mixtures where other components may interfere with direct UV measurement, derivatization techniques can be employed. researchgate.net This involves reacting the target analyte with a reagent to produce a new compound with a unique and strong absorption in the visible spectrum, shifting the measurement to a wavelength with fewer interferences. researchgate.net For example, methods have been developed for related compounds that involve reaction with agents like 4-aminoantipyrine (B1666024) and potassium hexaferricyanide to produce a colored product suitable for colorimetric analysis. researchgate.net

Mass Spectrometry-Based Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides exceptional sensitivity and selectivity for the quantification of analytes in complex matrices. nih.gov This is the gold standard for bioanalytical assays. For this compound, an LC-MS/MS method would likely be developed using electrospray ionization (ESI) in positive ion mode. nih.gov

The analysis is typically performed using Selective Reaction Monitoring (SRM), where the mass spectrometer is set to monitor a specific precursor-to-product ion transition. nih.gov This transition is unique to the target molecule, providing a high degree of specificity and minimizing interference from matrix components. To achieve the highest accuracy and precision, a stable isotope-labeled internal standard is used. nih.gov This standard, which has a chemical structure nearly identical to the analyte but a different mass, is added to the sample at a known concentration to correct for variations in sample preparation and instrument response. nih.gov

Table 3. Typical Mass Spectrometry Parameters for Picolinic Acid Derivatization Products
ParameterSettingSource
Ionization ModePositive Ion Electrospray (ESI) nih.gov
Scan TypeSelective Reaction Monitoring (SRM) nih.gov
Spray Voltage4400 V nih.gov
Capillary Temperature350 °C nih.gov
Collision GasArgon at 1.5 mTorr nih.gov
Dwell Time100 ms nih.gov

Cell-Based Assays for Biological Activity Profiling

To understand the biological effects of a new compound like this compound, cell-based assays are indispensable. nuvisan.com These assays use living cells to model physiological systems and provide data on a compound's potency, mechanism of action, and potential cytotoxicity. nuvisan.comnih.gov Cellular assays offer a more biologically relevant context compared to purely biochemical assays. nih.gov

A wide array of cell-based assays can be employed depending on the therapeutic target. These can range from simple viability assays that measure cell death (apoptosis) to more complex reporter gene assays that measure the activation or inhibition of a specific signaling pathway. protagene.com For compounds targeting cell surface receptors, binding assays using techniques like flow cytometry can determine the affinity of the compound for its target. nih.gov High-content imaging and analysis can provide multiparametric readouts on cellular phenotypic responses to the drug. nuvisan.com These studies are critical in the early stages of drug discovery to identify and characterize promising lead compounds. nuvisan.com

Table 4. Common Cell-Based Assays for Biological Activity Profiling
Assay TypePurposeSource
Viability/Cytotoxicity AssaysTo determine if a compound causes cell death (e.g., apoptosis). protagene.com
Reporter Gene Assays (RGA)To measure the activation or inhibition of a specific cellular signaling pathway. protagene.com
Binding Assays (e.g., Flow Cytometry, FRET)To quantify the binding affinity of a compound to its cellular target. nih.govnih.gov
Effector Function Assays (e.g., ADCC, CDC)To measure immune-mediated cell killing for antibody-based therapeutics. protagene.com
High-Content Screening (HCS)To analyze multiple phenotypic changes in cells upon compound treatment. nuvisan.com

Cell Viability Assays (e.g., MTT, DNA-Binding) in Research Models

Cell viability assays are fundamental in vitro tools used to assess the general health of cells and to determine the cytotoxic effects of a chemical compound. These assays measure various cellular parameters to indicate the number of living and healthy cells in a population after exposure to a substance.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by spectrophotometry. A decrease in the amount of formazan produced correlates with a reduction in cell viability.

DNA-Binding Dyes: These assays utilize fluorescent dyes that can only enter cells with compromised membrane integrity (a hallmark of late apoptosis or necrosis) and bind to DNA. Propidium iodide (PI) is a common example. An increase in fluorescence intensity indicates an increase in cell death.

Currently, there are no published research findings detailing the effects of This compound on cell viability using MTT, DNA-binding assays, or other similar methods in any research model.

Flow Cytometry for Cellular Process Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. It allows for the rapid and quantitative analysis of multiple cellular parameters, including cell size, granularity, and the expression of specific proteins.

In the context of compound analysis, flow cytometry can be used to investigate the mechanisms of action of a substance on cellular processes such as:

Cell Cycle: By staining cells with DNA-binding dyes, flow cytometry can determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a compound induces cell cycle arrest.

Apoptosis: Using specific markers like Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

No studies employing flow cytometry to analyze the effects of This compound on cellular processes have been identified in the scientific literature.

In Silico Metabolism Prediction for Research Compound Optimization

In silico metabolism prediction involves the use of computational models and software to predict the metabolic fate of a chemical compound within a biological system. These predictive tools are valuable in early-stage drug discovery and development for optimizing lead compounds by identifying potential metabolic liabilities.

Key aspects of in silico metabolism prediction include:

Site of Metabolism (SOM) Prediction: Identifying the specific atoms or functional groups on a molecule that are most likely to be modified by metabolic enzymes, primarily cytochrome P450 (CYP) enzymes.

Metabolite Prediction: Predicting the chemical structures of the metabolites that are likely to be formed.

CYP Inhibition Prediction: Assessing the potential of a compound to inhibit specific CYP isoforms, which can lead to drug-drug interactions.

A comprehensive search of relevant databases and literature yielded no in silico metabolism prediction studies for This compound . Therefore, there is no available data on its predicted metabolic pathways, sites of metabolism, or potential interactions with metabolic enzymes.

Emerging Research Directions and Future Perspectives for 4 2 Hydroxypropan 2 Yl Picolinic Acid

Development of Novel Analogs with Enhanced Target Specificity and Potency

A primary avenue of future research will undoubtedly focus on the rational design and synthesis of novel analogs of 4-(2-Hydroxypropan-2-YL)picolinic acid. The goal of such endeavors is to systematically modify the core structure to enhance its interaction with biological targets, thereby increasing its potency and specificity. This approach has been successfully applied to other picolinic acid derivatives, yielding compounds with significant biological activity.

For instance, a study focused on the synthesis of new picolinic acid derivatives demonstrated that modifications to the parent molecule could lead to compounds with notable anticancer activity. pensoft.net In that research, thirteen new derivatives were designed and synthesized, with some exhibiting cytotoxic activity against human cancer cell lines. pensoft.net This highlights the potential for developing analogs of this compound with tailored biological functions. By introducing different functional groups at various positions on the pyridine (B92270) ring or the hydroxypropyl side chain, researchers can fine-tune the molecule's electronic and steric properties to optimize its binding affinity for specific enzymes, receptors, or other cellular components.

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and biological evaluation of a library of analogs to identify key structural features responsible for activity.

Computational Modeling and Docking Studies: In silico methods to predict the binding modes and affinities of designed analogs, guiding the synthetic efforts towards the most promising candidates.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles while maintaining or enhancing biological activity.

The following table provides a hypothetical overview of potential analogs and their intended enhancements, based on common medicinal chemistry strategies.

Analog Structure Modification Rationale for Modification Potential Enhanced Property
Substitution on the pyridine ringTo explore new binding interactions with the targetIncreased potency and selectivity
Modification of the hydroxypropyl groupTo alter solubility and metabolic stabilityImproved pharmacokinetic profile
Esterification of the carboxylic acidTo create prodrugs for better cell permeabilityEnhanced bioavailability

Integration into Multi-component Systems and Hybrid Functional Materials

The unique chemical structure of this compound, featuring a carboxylic acid, a hydroxyl group, and a pyridine nitrogen, makes it an excellent candidate for incorporation into more complex molecular architectures. These can include multi-component systems and hybrid functional materials with novel properties and applications.

Picolinic acid and its derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The pyridine nitrogen and the carboxylate group can act as effective chelating agents for a variety of metal ions. This allows for the construction of well-defined, porous structures with potential applications in catalysis, gas storage, and drug delivery. A recent study demonstrated the use of a zirconium-based MOF as a heterogeneous catalyst for the synthesis of picolinate (B1231196) and picolinic acid derivatives. researchgate.netrsc.org

Future research directions in this area could include:

Synthesis of Novel MOFs: Using this compound as an organic linker to create new MOFs with tailored pore sizes and functionalities. The hydroxyl group could provide an additional site for post-synthetic modification.

Development of Hybrid Materials: Covalently attaching the compound to polymers or nanoparticles to create hybrid materials with combined properties. For example, grafting it onto a biocompatible polymer could lead to new biomaterials with specific cell-adhesion or drug-eluting properties.

Formation of Supramolecular Assemblies: Exploring the non-covalent interactions of the molecule, such as hydrogen bonding and π-π stacking, to form self-assembled structures like gels or liquid crystals.

Advanced Mechanistic Elucidation via Systems Biology and Omics Technologies

Understanding the precise mechanism of action of a bioactive compound is crucial for its development and application. Systems biology, in conjunction with "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful approach to unravel the complex biological pathways affected by a molecule. nih.govnih.gov

While specific studies on this compound are yet to be published, the application of these technologies to other small molecules provides a clear roadmap. For instance, in the study of microbial degradation of picolinic acid, a gene cluster responsible for its catabolism was identified, providing insights into the metabolic pathway at a genetic level. nih.gov

Future research to elucidate the mechanism of this compound could involve:

Transcriptomic Analysis: Using techniques like RNA-sequencing to identify changes in gene expression in cells or organisms treated with the compound. This can reveal the cellular pathways that are activated or inhibited.

Proteomic Studies: Employing mass spectrometry-based proteomics to analyze changes in the protein landscape of treated cells, identifying direct protein targets or downstream effects on protein expression.

Metabolomic Profiling: Analyzing the changes in the cellular metabolome to understand how the compound affects metabolic pathways.

Multi-Omics Integration: Combining data from different omics platforms to construct a comprehensive model of the compound's biological effects. frontiersin.orgsemanticscholar.orgaalto.fi

The following table outlines a potential multi-omics workflow for this compound.

Omics Technology Data Generated Potential Insights
Transcriptomics (RNA-Seq)Differential gene expression profilesIdentification of affected signaling and metabolic pathways
Proteomics (LC-MS/MS)Changes in protein abundance and post-translational modificationsDiscovery of direct protein targets and downstream effectors
Metabolomics (GC-MS, LC-MS)Alterations in metabolite concentrationsUnderstanding of metabolic reprogramming induced by the compound

Translational Research in Non-Clinical Settings for Diverse Research Applications

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications. nih.gov For this compound, this will involve evaluating its potential in various non-clinical models to assess its efficacy and feasibility for different research applications. This is a critical step before any potential therapeutic consideration.

The broader class of picolinic acid derivatives has been explored for various applications, including as intermediates in the synthesis of pharmaceuticals. google.com Non-clinical studies are essential to validate the potential of new compounds in relevant biological systems. frontiersin.orgembopress.org

Future translational research on this compound in non-clinical settings could encompass:

In Vitro Disease Models: Testing the compound's efficacy in cell-based models of various diseases, such as cancer, inflammatory disorders, or infectious diseases.

In Vivo Animal Models: If in vitro studies show promise, evaluating the compound's activity and pharmacokinetic properties in appropriate animal models of disease.

Development of Research Tools: Exploring the use of the compound as a chemical probe to study specific biological processes or as a ligand for affinity chromatography to isolate and identify its binding partners.

The successful translation of basic research findings into practical applications is a complex process that requires a multidisciplinary approach. nih.gov The journey for this compound is just beginning, but the emerging research directions outlined here provide a glimpse into its exciting potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Hydroxypropan-2-YL)picolinic acid, and how is structural characterization performed?

  • Methodology : Synthesis typically involves palladium-catalyzed decarboxylative cross-coupling reactions, as demonstrated in analogous picolinic acid derivatives (e.g., 4-picolinic acid with aryl halides) . Post-synthesis, structural confirmation is achieved via:

  • NMR spectroscopy (1H, 13C) to confirm substituent positions and hydroxyl group integration.
  • Mass spectrometry (HRMS) for molecular weight validation (expected: 181.19 g/mol) .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry .
    • Key Data :
PropertyValueSource
Molecular FormulaC9H11NO3
CAS Number1415985-94-2

Q. Which analytical techniques are recommended for assessing purity and detecting impurities in this compound?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to quantify purity (>98% as per vendor standards) .
  • Tandem Mass Spectrometry (LC-MS/MS) to identify trace impurities (e.g., residual catalysts or byproducts) .
  • Thermogravimetric Analysis (TGA) to evaluate thermal stability and hygroscopicity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Guidelines :

  • Use engineering controls (fume hoods) and personal protective equipment (gloves, lab coats) to minimize exposure .
  • Implement emergency showers/eye wash stations in case of skin/eye contact .
  • Avoid ingestion or inhalation; conduct airborne concentration monitoring if handling powdered forms .

Advanced Research Questions

Q. How does this compound interact with biological targets such as indoleamine 2,3-dioxygenase (IDO)?

  • Methodology :

  • Enzyme inhibition assays (e.g., spectrophotometric monitoring of tryptophan catabolism) to quantify IDO suppression .
  • Molecular docking simulations to predict binding affinities at the IDO active site, leveraging structural data from crystallized enzyme complexes .
    • Contradictions : While similar compounds show immunosuppressive effects via IDO inhibition , conflicting results may arise due to stereochemical variations. Verify activity using chiral HPLC to isolate enantiomers .

Q. What strategies resolve contradictions in catalytic performance data during cross-coupling reactions involving this compound?

  • Methodology :

  • Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) .
  • Kinetic isotope effect (KIE) studies to probe rate-determining steps in palladium-catalyzed mechanisms .
  • In situ FTIR spectroscopy to monitor intermediate formation and identify side reactions .

Q. How can computational modeling predict the compound’s reactivity in drug delivery systems?

  • Methodology :

  • Density Functional Theory (DFT) calculations to assess electrostatic potential surfaces and protonation states .
  • Molecular Dynamics (MD) simulations to study interactions with lipid bilayers or protein carriers .
    • Key Insight : The hydroxyl and carboxylic acid groups enable pH-dependent solubility, critical for controlled-release formulations .

Q. What advanced techniques are used for impurity profiling in pharmaceutical-grade batches?

  • Methodology :

  • 2D NMR (COSY, HSQC) to resolve overlapping signals from structurally similar impurities .
  • Isotopic labeling (e.g., 13C) to trace impurity origins during synthesis .
    • Reference Standards : Compare against EP/Pharm. Eur. impurity guidelines (e.g., Imp. K, L, M) .

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